alpha-Fructoselysine Dihydrochloride
Description
Contextualization within Non-Enymatic Glycation and the Maillard Reaction Pathways
Non-enzymatic glycation, also known as the Maillard reaction, is a chemical process that occurs between the carbonyl group of a reducing sugar and the free amino group of a protein, lipid, or nucleic acid. tandfonline.com This reaction proceeds without the aid of enzymes and is a fundamental process observed in the browning of foods during cooking and also occurs within the human body. tandfonline.comnih.gov The initial step of the Maillard reaction involves the condensation of a reducing sugar, such as glucose or fructose (B13574), with an amino group, typically from the side chains of lysine (B10760008) or arginine residues in proteins, to form an unstable Schiff base. nih.govnih.gov
This Schiff base then undergoes a rearrangement to form a more stable ketoamine known as an Amadori product. nih.govwikipedia.org This entire cascade, from the initial condensation to the formation of Amadori products, represents the early stage of glycation. These early products can then undergo a series of further reactions, including oxidation, dehydration, and polymerization, to form a heterogeneous group of irreversible compounds known as Advanced Glycation End-products (AGEs). tandfonline.comnih.gov While the formation of AGEs is a prolonged process in vivo, the initial Maillard reaction products are key intermediates in this pathway. nih.gov Fructose has been noted to be a more reactive glycating agent than glucose, potentially accelerating the formation of these products. nih.govucsf.edu
Alpha-Fructoselysine Dihydrochloride (B599025) as a Proximal Amadori Product in Glycation Cascades
Alpha-Fructoselysine, in its dihydrochloride salt form, is a classic example of an Amadori product. wikipedia.orgmedchemexpress.com Specifically, it is the adduct formed from the reaction between the reducing sugar D-glucose and the amino acid L-lysine. wikipedia.orgwikipedia.org Following the initial formation of a Schiff base between glucose and the ε-amino group of lysine, an Amadori rearrangement occurs, resulting in the formation of Nε-(1-Deoxy-D-fructos-1-yl)-L-lysine, or fructoselysine. wikipedia.org The dihydrochloride form enhances the stability and solubility of the compound for research purposes.
Fructoselysine is considered a proximal, or early, glycation product because it is one of the initial stable intermediates in the Maillard reaction cascade. nih.gov Its formation precedes the complex series of reactions that lead to the diverse array of AGEs. As a precursor, fructoselysine can be further degraded to form various AGEs, including Nε-(carboxymethyl)lysine (CML). sc.eduresearchgate.net The presence of fructoselysine in biological samples and processed foods serves as an indicator of the early stages of glycation. nih.govfrontiersin.org
Table 1: Chemical Properties of alpha-Fructoselysine Dihydrochloride
| Property | Value |
|---|---|
| Alternate Names | (S)-1-[(5-Amino-1-carboxypentyl)amino]-1-deoxy-D-fructose Dihydrochloride; Fructoselysine Dihydrochloride; Fructosyllysine Dihydrochloride; Nα-(1-Deoxy-D-fructos-1-yl)-L-lysine Dihydrochloride cymitquimica.comscbt.com |
| CAS Number | 96192-34-6 scbt.com |
| Molecular Formula | C₁₂H₂₄N₂O₇·2HCl cymitquimica.comscbt.com |
| Molecular Weight | 308.33 g/mol (free base) cymitquimica.comscbt.com |
Current Academic Perspectives on Early Glycation Products in Biochemical Research
The study of early glycation products like this compound is an active area of biochemical research due to their roles as both precursors to AGEs and potential biomarkers. Research has demonstrated that these early products are not merely transient intermediates but can accumulate in tissues and contribute to cellular dysfunction. nih.gov
Current academic perspectives are focused on several key areas:
Analytical Methodology: Significant research is dedicated to developing sensitive and specific analytical methods, such as high-pressure liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS), for the accurate quantification of fructoselysine in various matrices, including food and biological samples. sc.edunih.gov
Metabolism and Bioavailability: Studies are investigating the metabolic fate of dietary fructoselysine. Research indicates that a significant portion of ingested fructoselysine is not absorbed and is instead metabolized by the gut microbiota. nih.govnih.gov The capacity for this microbial degradation varies considerably between individuals. nih.gov Some bacteria, including certain probiotic strains, have been shown to degrade fructoselysine, potentially mitigating its systemic effects. nih.gov
Role in Pathophysiology: While much of the focus on diabetic complications has been on AGEs, there is growing interest in the direct effects of early glycation products. mdpi.com The accumulation of fructoselysine and other Amadori products is being investigated for its potential to alter protein structure and function, contributing to the pathogenesis of various diseases. acs.org For instance, increased levels of fructose-lysine have been observed in the nail protein of diabetic patients. wikipedia.org
Food Chemistry and Nutrition: In food science, research continues to explore the formation of fructoselysine during food processing and its impact on the nutritional quality and potential bioactivity of food products. nkust.edu.twnih.gov The Maillard reaction can lead to the loss of essential amino acids like lysine and the formation of compounds with both antioxidant and cytotoxic properties. nkust.edu.twresearchgate.net
Table 2: Key Research Findings on Fructoselysine
| Research Area | Key Findings |
|---|---|
| Metabolism | Gut microbiota can degrade fructoselysine, with significant interindividual differences in metabolic capacity. nih.gov Some probiotic strains can completely degrade fructoselysine. nih.gov The majority of dietary fructoselysine is not absorbed systemically but is metabolized by gut bacteria. nih.gov |
| Analytical Detection | HPLC and LC-MS/MS are common methods for the quantification of fructoselysine. sc.edunih.gov Acid hydrolysis can convert fructoselysine to furosine, which is often used for indirect quantification. wikipedia.org |
| Biochemical Precursor | Fructoselysine is a known precursor to the advanced glycation end-product Nε-(carboxymethyl)lysine (CML). sc.eduresearchgate.net |
| Formation in Food | Fructoselysine is formed during the thermal processing of foods containing reducing sugars and proteins. nih.govnih.gov Its formation is a key step in the Maillard reaction, which affects the flavor, color, and nutritional value of food. nih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H24N2O7 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]hexanoic acid |
InChI |
InChI=1S/C12H24N2O7/c13-4-2-1-3-7(11(18)19)14-6-12(20)10(17)9(16)8(15)5-21-12/h7-10,14-17,20H,1-6,13H2,(H,18,19)/t7-,8+,9+,10-,12?/m0/s1 |
InChI Key |
MJTOFLFMNGKVNS-PPNLDZOPSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C(O1)(CN[C@@H](CCCCN)C(=O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CNC(CCCCN)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Mechanisms of Alpha Fructoselysine Dihydrochloride Formation
Initial Stages of the Maillard Reaction Leading to Alpha-Fructoselysine Dihydrochloride (B599025)
The journey from simple sugars and amino acids to the complex architecture of alpha-Fructoselysine Dihydrochloride commences with two pivotal chemical transformations: the formation of a Schiff base and its subsequent intramolecular rearrangement.
The initial step in the Maillard reaction is the condensation reaction between the carbonyl group of a reducing sugar, such as D-glucose, and a primary amino group from an amino acid like L-lysine. This reaction leads to the formation of an unstable intermediate known as a Schiff base (or an imine). The reaction is initiated by the nucleophilic attack of the amino group on the carbonyl carbon of the sugar. This is followed by a dehydration step, resulting in the formation of a carbon-nitrogen double bond, characteristic of a Schiff base. This initial condensation is a reversible reaction.
The Schiff base, being relatively unstable, undergoes a spontaneous intramolecular rearrangement to form a more stable class of compounds known as Amadori products. This acid-catalyzed isomerization is termed the Amadori rearrangement. In the context of alpha-Fructoselysine formation, the N-substituted glycosylamine (the cyclic form of the Schiff base from glucose and lysine) rearranges to form N-(1-Deoxy-D-fructos-1-yl)-L-lysine, commonly known as fructoselysine. This transformation involves the migration of the double bond and a proton shift, converting the aldose sugar derivative into a ketose sugar derivative, specifically a 1-amino-1-deoxy-2-ketose. The resulting fructoselysine is a stable ketoamine. The "Dihydrochloride" designation indicates that this compound is subsequently treated with hydrochloric acid to form a stable salt, protonating the two basic nitrogen atoms in the lysine (B10760008) moiety.
Factors Influencing this compound Synthesis in Model Systems
The efficiency and rate of this compound synthesis are not solely dependent on the presence of reactants but are profoundly influenced by the surrounding chemical and physical environment. Temperature, pH, water activity, reactant concentrations, and the presence of metal ions all play critical roles in modulating the kinetics of its formation.
The formation of fructoselysine is significantly accelerated by increased temperature . Higher temperatures provide the necessary activation energy for both the initial Schiff base formation and the subsequent Amadori rearrangement. Kinetic studies in fructose-lysine model systems have demonstrated a direct correlation between increasing temperature and the rate of reactant loss, indicating a faster reaction rate. sandiego.edudergipark.org.tr
pH plays a crucial role in the Maillard reaction. The reaction rate is generally slow at acidic pH and increases as the pH becomes neutral to alkaline. sandiego.edu This is because the unprotonated form of the amino group is the reactive species, and its concentration increases with higher pH. However, at very high pH values, other competing reactions, such as sugar degradation (caramelization), can become more prominent. sandiego.edu Studies on fructose-lysine systems show that the degradation of both fructose (B13574) and lysine increases with an increase in the initial pH of the solution. sandiego.edu
Water activity (aW) , a measure of the availability of water in a system, also has a significant impact. The Maillard reaction rate is generally low at very high and very low water activities. The initial condensation step to form the Schiff base involves the elimination of a water molecule. Therefore, a very high water activity can inhibit the reaction due to the law of mass action. Conversely, at very low water activity, the mobility of reactants is reduced, which also slows down the reaction rate. The optimal water activity for the Maillard reaction typically falls in the intermediate range. In a ribose-lysine model system, lowering the water activity at 100°C was found to increase the mutagenic activity of the reaction products, suggesting an increased reaction rate. nih.gov
Interactive Data Table: Influence of Physicochemical Parameters on Fructoselysine Formation
| Parameter | Effect on Formation Rate | Optimal Conditions (General) |
| Temperature | Increases with temperature | Higher temperatures (e.g., 100-160°C) nih.gov |
| pH | Increases with pH | Neutral to slightly alkaline (pH 7-10) sandiego.edu |
| Water Activity (aW) | Optimal at intermediate levels | 0.6 - 0.8 nih.gov |
The molar ratio of the reactants, namely the reducing sugar and the amino acid, can influence the kinetics and the product profile of the Maillard reaction. An excess of one reactant can drive the reaction forward. The rate of the Maillard reaction between lysine and various reducing sugars has been shown to follow zero-order kinetics in some model systems. dergipark.org.tr The reactivity of different sugars also varies, with pentoses generally being more reactive than hexoses.
This compound as a Precursor in Advanced Glycation End Product (AGE) Formation
Fructoselysine represents a key intermediate in the Maillard reaction cascade. While relatively stable compared to the initial Schiff base, it is not an inert final product. Instead, it serves as a crucial precursor that, over time, undergoes a series of further reactions, including degradation and cross-linking, to form a heterogeneous group of irreversible compounds known as Advanced Glycation End Products (AGEs). medchemexpress.comnih.gov These subsequent reactions can proceed through distinct oxidative and non-oxidative pathways.
Oxidative and Non-Oxidative Degradation Pathways
The degradation of the fructoselysine molecule into AGEs can follow two primary pathways, distinguished by the requirement for oxygen.
Oxidative Degradation: This pathway is characterized by its dependence on the presence of oxygen. A primary outcome of this route is the formation of Nε-(carboxymethyl)lysine (CML), one of the most well-characterized AGEs. nih.govresearchgate.netmdpi.com The formation of CML occurs via the oxidative cleavage of the fructoselysine molecule between the second and third carbons of the carbohydrate chain. nih.govresearchgate.net This reaction is understood to proceed through a free radical mechanism and does not occur in an anaerobic (oxygen-free) environment. nih.govresearchgate.net Research using a model analog of glycated lysine, N alpha-formyl-N epsilon-fructoselysine (fFL), demonstrated that incubation at physiological pH and temperature in the presence of air resulted in the formation of CML in approximately 40% yield after 15 days. nih.govresearchgate.net
Non-Oxidative Degradation: In contrast, the non-oxidative pathway does not require oxygen and involves a series of internal rearrangements and dehydration (water elimination) reactions. nih.govwikipedia.org This anaerobic pathway is responsible for generating other significant AGEs, most notably the protein cross-link Glucosepane. nih.gov The degradation of fructoselysine along this route also produces key reactive intermediates, such as 3-Deoxyglucosone (B13542) (3-DG). nih.gov
The following table summarizes the key distinctions between the two degradation pathways.
Table 1: Comparison of Fructoselysine Degradation Pathways
| Feature | Oxidative Pathway | Non-Oxidative Pathway |
|---|---|---|
| Oxygen Requirement | Essential | Not required |
| Primary Mechanism | Free radical oxidative cleavage | Keto-enol tautomerization, dehydration, rearrangement |
| Key AGE Product | Nε-(carboxymethyl)lysine (CML) | Glucosepane |
| Key Intermediates | - | 3-Deoxyglucosone (3-DG), Lederer's glucosone |
Generation of Alpha-Dicarbonyl Intermediates (e.g., Glyoxal (B1671930), Methylglyoxal, 3-Deoxyglucosone)
The degradation of fructoselysine is a significant source of highly reactive α-dicarbonyl intermediates. These compounds are pivotal in the rapid formation of various AGEs.
3-Deoxyglucosone (3-DG): This is a major α-dicarbonyl compound formed from the non-oxidative degradation of fructoselysine. nih.gov An alternative pathway involves the enzyme fructosamine-3-kinase, which can phosphorylate fructoselysine to fructoselysine-3-phosphate, an unstable intermediate that spontaneously decomposes to yield 3-DG. researchgate.net
Glyoxal (GO) and Methylglyoxal (MGO): These smaller, highly reactive α-dicarbonyls can be formed from the degradation of glucose and fructose. nih.govresearchgate.netresearchgate.net They can also arise from the further degradation of earlier intermediates like 3-DG. researchgate.net Additionally, the degradation of glycated proteins, including the fructoselysine adduct itself, is a source of methylglyoxal. nih.gov
Lederer's Glucosone: The specific pathway leading to the formation of the Glucosepane cross-link proceeds through a key α-dicarbonyl intermediate known as N6-(2,3-dihydroxy-5,6-dioxohexyl)-L-lysinate, or Lederer's glucosone. nih.govresearchgate.net This intermediate is formed through a series of keto-enol rearrangements and dehydration of the fructoselysine adduct. researchgate.net
The following table outlines the key α-dicarbonyl intermediates generated from fructoselysine degradation.
Table 2: Key Alpha-Dicarbonyl Intermediates from Fructoselysine Degradation
| α-Dicarbonyl Intermediate | Abbreviation | Precursor/Pathway |
|---|---|---|
| 3-Deoxyglucosone | 3-DG | Non-oxidative degradation of fructoselysine |
| Glyoxal | GO | Degradation of 3-DG and other sugar intermediates |
| Methylglyoxal | MGO | Degradation of 3-DG and glycated proteins |
Subsequent Conversion to Specific Lysine-Derived AGEs (e.g., Glucosepane, Nε-(carboxymethyl)lysine)
The degradation pathways and reactive intermediates derived from fructoselysine ultimately lead to the formation of stable, irreversible AGEs.
Glucosepane: Fructoselysine is the established precursor to Glucosepane, a complex lysine-arginine protein cross-link. medchemexpress.com Its formation proceeds entirely through a non-oxidative pathway. nih.gov The process begins with the rearrangement of D-fructoselysine to 3-hexuloselysine via keto-enol tautomerization. researchgate.net This is followed by further rearrangements and a dehydration step, which results in the formation of the α-dicarbonyl intermediate, Lederer's glucosone. nih.govresearchgate.net This intermediate then undergoes a ring closure and condenses with the side chain of an arginine residue to form the final, stable 7-membered ring structure of Glucosepane that cross-links the two amino acid chains. wikipedia.org
Nε-(carboxymethyl)lysine (CML): CML is a well-studied, non-cross-linking AGE that is formed from the oxidative degradation of fructoselysine. nih.govresearchgate.netresearchgate.net The mechanism involves the oxidative cleavage of the C2-C3 bond of the fructosyl moiety attached to the lysine residue. nih.gov This reaction splits the sugar derivative, yielding CML and erythronic acid as the other product. nih.govresearchgate.net The formation of CML from fructoselysine is dependent on an aerobic environment and is inhibited under nitrogen atmospheres, confirming its oxidative nature. nih.govresearchgate.net
Table of Compounds
| Compound Name |
|---|
| 3-Deoxyglucosone |
| 3-hexuloselysine |
| This compound |
| Erythronic acid |
| Fructoselysine |
| Fructoselysine-3-phosphate |
| Glucose |
| Glucosepane |
| Glyoxal |
| Lysine |
| Methylglyoxal |
| N alpha-formyl-N epsilon-fructoselysine |
| N6-(2,3-dihydroxy-5,6-dioxohexyl)-L-lysinate |
Biochemical and Biological Roles of Alpha Fructoselysine Dihydrochloride
Alpha-Fructoselysine Dihydrochloride (B599025) as an Endogenous Metabolite and Biomarker in Research Contexts
Alpha-Fructoselysine, an Amadori rearrangement product, is recognized as an endogenous metabolite formed through the non-enzymatic glycation process. nih.govplos.org This reaction occurs between the keto group of fructose (B13574) and the primary amino groups of amino acids, particularly the ε-amino group of lysine (B10760008) residues in proteins. nih.govwur.nl While glucose is a primary precursor for glycation in the body, fructose has been identified as a more potent glycoxidation agent. nih.govlu.se Consequently, alpha-fructoselysine serves as a specific marker for protein modification by fructose. nih.gov
In research contexts, alpha-fructoselysine is increasingly investigated as a biomarker for monitoring the progression of diseases associated with high sugar levels, such as diabetes. nih.gov Studies have shown that its accumulation reflects the degeneration of proteins, for instance in the eye lens, in response to fructose. nih.gov Research in streptozotocin-induced diabetic rats demonstrated a significant, time-dependent increase in the levels of glucoselysine (GL), a compound identical in molecular weight to fructoselysine but predominantly generated from fructose, in the eye lens. nih.gov After eight weeks, the concentration of GL increased 31.3-fold compared to non-diabetic controls. This increase was substantially higher than that of other well-known advanced glycation end-products (AGEs) like Nε-(carboxymethyl)lysine (CML) and furosine (an acid hydrolysis product of fructoselysine from glucose). nih.gov
The utility of alpha-fructoselysine as a biomarker is further supported by findings that show a significant correlation between serum fructose levels and glucoselysine levels in humans. nih.gov This suggests that measuring this compound could serve as a reliable indicator of the activity of metabolic pathways that generate fructose, such as the polyol pathway, which is implicated in diabetic complications. nih.gov
Table 1. Increase in Glycation Markers in the Eye Lens of Diabetic Rats (8 Weeks Post-Induction)
| Biomarker | Fold Increase vs. Control |
|---|---|
| Glucoselysine (GL) | 31.3 |
| Furosine | 21.5 |
| Nε-(carboxymethyl)lysine (CML) | 1.7 |
Data sourced from studies on streptozotocin-induced diabetic rats, highlighting the significant accumulation of glucoselysine compared to other markers. nih.gov
Interaction with Biological Macromolecules in Mechanistic Studies
Alpha-Fructoselysine is a key intermediate in the Maillard reaction, representing one of the initial stable products formed when fructose reacts with proteins. nih.govtandfonline.com This non-enzymatic process, known as glycation, is a type of post-translational modification that can alter the structure and function of proteins. plos.orgresearchgate.net The reaction begins with the formation of a Schiff base between fructose and a lysine residue, which then undergoes the Amadori rearrangement to form the more stable ketoamine structure of fructoselysine. wur.nl
Research has demonstrated that this modification leads to tangible changes in biological macromolecules. plos.org For example, in vitro glycation of proteins like albumin and lysozyme (B549824) with fructose results in an increased relative molecular mass and significant structural alterations. plos.org Spectroscopic analysis has shown that glycation affects the secondary and tertiary structures of these proteins, which can impair their biological functions, such as the binding capacity of albumin or the enzymatic activity of lysozyme. plos.org The fructoselysine molecule itself exists in an equilibrium of different forms, with the β-pyranose form being the most predominant, accounting for approximately 70% of the structure. researchgate.net The formation of these adducts is the first step toward the generation of more complex and irreversible advanced glycation end-products (AGEs). plos.org
Table 2. Structural Forms of Fructoselysine in Equilibrium
| Structural Form | Approximate Abundance |
|---|---|
| β-pyranose | ~70% |
| Furanose forms (α and β) | ~13% |
| α-pyranose | ~4% |
| Open, acyclic forms | <1% |
The relative abundance of the different isomeric forms of the fructoselysine adduct in equilibrium. researchgate.net
The formation and subsequent degradation of alpha-fructoselysine are integral to the concept of carbonyl stress. Carbonyl stress is a condition characterized by an excess of reactive carbonyl species (RCS), which can damage biomolecules. biointerfaceresearch.commdpi.com Fructose is considered a more potent agent of glycoxidation than glucose, leading to a greater production of RCS. nih.govlu.se
The degradation of Amadori products like fructoselysine can result in the formation of highly reactive α-dicarbonyls, such as glyoxal (B1671930) and 3-deoxyglucosone (B13542). wur.nl These RCS are potent cross-linking agents that can react with proteins, lipids, and nucleic acids, leading to the formation of AGEs and contributing to cellular dysfunction and tissue damage. biointerfaceresearch.comnih.gov Research has shown that fructose-induced glycation directly increases the level of protein carbonyls, a key marker of carbonyl stress. plos.orgnih.gov Therefore, the formation of alpha-fructoselysine is not only an initial glycation event but also a precursor to the generation of RCS that propagate carbonyl stress, linking high fructose levels to the pathological conditions associated with this state. nih.govmdpi.com
Metabolism and Degradation Pathways of Alpha Fructoselysine Dihydrochloride
Enzymatic Deglycation Mechanisms
Within the human body, a key defense against the accumulation of early glycation products like fructoselysine is the enzymatic deglycation pathway. This process is primarily mediated by the enzyme Fructosamine-3-Kinase (FN3K).
Fructosamine-3-Kinase is a ubiquitous enzyme found in mammalian tissues that plays a critical role in protein repair. nih.govresearchgate.net The primary function of FN3K is to phosphorylate fructoselysine residues on proteins that have undergone non-enzymatic glycation. nih.govresearchgate.netdiabetesjournals.org This enzymatic action specifically targets the hydroxyl group at the third carbon position of the fructose (B13574) moiety of the fructoselysine adduct. diabetesjournals.orgdiabetesjournals.org
The process involves the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to the fructoselysine residue, resulting in the formation of fructoselysine-3-phosphate. nih.govresearchgate.netdiabetesjournals.org This phosphorylated intermediate is inherently unstable. nih.govdiabetesjournals.org The proximity of the newly introduced phosphate group to the keto group within the molecule leads to its spontaneous decomposition through a process of β-elimination. diabetesjournals.orgdiabetesjournals.org This decomposition effectively breaks the bond between the sugar and the lysine (B10760008) residue, regenerating the original, unmodified lysine and releasing 3-deoxyglucosone (B13542) and inorganic phosphate as byproducts. diabetesjournals.org Research has shown that FN3K has a high affinity for fructoselysine, orders of magnitude greater than its affinity for free fructose, highlighting its specialized role in deglycation. diabetesjournals.orgdiabetesjournals.org
By intercepting and reversing the formation of fructoselysine, FN3K plays a crucial role in reducing the progression of the Maillard reaction towards the formation of irreversible Advanced Glycation End-products (AGEs). nih.gov Fructoselysine is a key intermediate in the pathway leading to AGEs, which are implicated in aging and the pathogenesis of various chronic diseases. caelushealth.com The action of FN3K effectively "repairs" the glycated protein at an early, reversible stage, thereby preventing the subsequent series of reactions that would lead to cross-linking and the formation of stable, often detrimental, AGEs. nih.govresearchgate.net
Studies have demonstrated that the presence and activity of FN3K can significantly decrease the accumulation of AGEs. For instance, research on human lenses has shown that treatment with active recombinant FN3K leads to a remarkable decrease in AGE-related autofluorescence and the breakdown of fructose-containing AGEs. arvojournals.org The deglycation system mediated by FN3K is therefore considered an important protective mechanism against the deleterious effects of non-enzymatic glycation. nih.govresearchgate.net Inactivation of the FN3K gene in mice leads to a significant increase in the levels of protein-bound fructosamines in various tissues, providing in vivo evidence for its essential role in protein deglycation. researchgate.net
Microbial Degradation and Biotransformation of Alpha-Fructoselysine Dihydrochloride (B599025)
The human gut microbiota represents another significant pathway for the metabolism of dietary fructoselysine. When ingested, a portion of fructoselysine can escape digestion in the upper gastrointestinal tract and reach the colon, where it becomes available for microbial fermentation. acs.org
The diverse microbial communities residing in the human colon possess the enzymatic machinery to degrade fructoselysine. wur.nlwur.nl In vitro studies using human fecal slurries have confirmed that gut bacteria can metabolize this Amadori product under anaerobic conditions. acs.orgnih.gov Specific bacterial strains, such as Collinsella intestinalis and Intestinimonas AF211, have been identified as capable of breaking down fructoselysine. caelushealth.comnews-medical.net
The bacterial degradation pathway typically involves initial phosphorylation of fructoselysine. For instance, in Escherichia coli, a kinase phosphorylates fructoselysine to form fructoselysine-6-phosphate. This is followed by the action of a deglycase enzyme, which cleaves fructoselysine-6-phosphate into lysine and glucose-6-phosphate. nih.gov These products can then enter the central metabolic pathways of the bacteria. biorxiv.org The capacity of the infant gut microbiota to perform this degradation appears to adapt to dietary exposure, with significantly higher activity observed in formula-fed infants who consume higher levels of fructoselysine compared to breast-fed infants. nih.gov
A key outcome of the microbial fermentation of fructoselysine in the gut is the production of short-chain fatty acids (SCFAs). wur.nlwur.nl These metabolites, which include acetate, propionate, and butyrate (B1204436), are known to have various physiological effects on the host. nih.gov
Butyrate, in particular, has been identified as a significant metabolic product of fructoselysine degradation by certain gut bacteria. caelushealth.comwur.nl The bacterium Intestinimonas AF211 has been shown to convert fructoselysine into butyrate. caelushealth.com Studies using fecal slurries from human donors have demonstrated a significant, fructoselysine-dependent increase in butyrate concentrations following incubation. wur.nlwur.nl On average, for every 1 mole of fructoselysine degraded per hour, about 0.24 moles of butyrate are produced after 6 hours of incubation. wur.nl This conversion of a potentially harmful glycation product into a beneficial SCFA like butyrate, which serves as a primary energy source for colonocytes and has anti-inflammatory properties, highlights a beneficial aspect of gut microbial metabolism. caelushealth.com
A striking feature of fructoselysine metabolism by the gut microbiota is the substantial variability observed between individuals. wur.nlwur.nlnih.gov Research using fecal samples from different donors has revealed pronounced interindividual differences in the capacity and kinetics of fructoselysine degradation. acs.orgnih.gov
In one study of 16 individuals, 11 were classified as "metabolizers," while 5 showed minimal to no degradation activity. wur.nlwur.nl Among the metabolizers, the kinetic parameters for fructoselysine degradation varied significantly. wur.nlwur.nl
| Kinetic Parameter | Range of Variation (Fold-Difference) |
|---|---|
| Vmax (Maximum reaction rate) | 14.6 |
| Km (Substrate concentration at half Vmax) | 9.5 |
| kcat (Catalytic efficiency) | 4.4 |
This variability in metabolic capacity also extends to the production of butyrate, with up to an 8.6-fold difference observed among individuals who could metabolize fructoselysine. wur.nlwur.nl These differences are likely linked to the specific composition of an individual's gut microbiota. nih.gov For example, the abundance of bacterial families such as Ruminococcaceae and genera like Ruminococcus_1 has been positively correlated with both fructoselysine degradation and butyrate production. wur.nlwur.nl Such findings underscore that the metabolic fate of dietary fructoselysine is highly dependent on the host's unique microbial fingerprint. acs.orgnih.gov
Investigations into Microbial Adaptation to Fructoselysine Exposure
The capacity of the gut microbiota to metabolize fructoselysine is not uniform and appears to be influenced by dietary exposure, indicating a clear pattern of microbial adaptation. Research highlights significant differences in degradation ability among individuals and between different populations, such as infants and adults, which correlate with their typical dietary intake of this compound.
Interindividual Differences in Adults
Studies using in vitro anaerobic incubations of human fecal slurries have revealed substantial interindividual differences in the ability to degrade fructoselysine. wur.nlnih.gov In one study involving 16 individuals, 11 were identified as "metabolizers," demonstrating a significant capacity to break down the compound. wur.nlnih.gov The kinetic values for this degradation varied considerably among these metabolizers, pointing to distinct efficiencies in their gut microbial communities. wur.nlnih.gov This variation suggests that the gut microbiota of different individuals has adapted to varying degrees to the presence of fructoselysine, likely as a result of long-term dietary habits.
Furthermore, the metabolic end-products also differed. Following exposure to fructoselysine, 10 of the 11 metabolizers showed a significant increase in the production of butyrate, a short-chain fatty acid beneficial for colonic health. wur.nlnih.gov Acetate production also increased in 8 of the 11 metabolizers. wur.nl In contrast, individuals classified as "non-metabolizers" showed negligible changes in butyrate concentrations. wur.nl Taxonomic profiling linked the families Ruminococcaceae and Christenellaceae, and specifically the genus Ruminococcus_1, to a higher capacity for fructoselysine degradation and butyrate production. wur.nlnih.gov
| Metabolic Parameter | Observed Variation Range | Key Finding |
|---|---|---|
| Maximum reaction rate (Vmax) | Up to 14.6-fold difference | Significant variability in the enzymatic efficiency of fructoselysine degradation among individuals. |
| Michaelis constant (Km) | Up to 9.5-fold difference | |
| Catalytic efficiency (kcat) | Up to 4.4-fold difference | |
| Butyrate Production Increase | Up to 8.6-fold difference | Most metabolizers convert fructoselysine into butyrate, but at highly variable rates. |
| Acetate Production | Significantly increased in 8 of 11 metabolizers | Acetate is another common end-product of fructoselysine degradation. |
Adaptation in Infants: Breast-Fed vs. Formula-Fed
A compelling example of microbial adaptation to fructoselysine comes from studies comparing breast-fed and formula-fed infants. nih.gov Fructoselysine is abundant in heat-treated infant formula but nearly absent in breast milk. nih.gov Research has shown that the gut microbiota of formula-fed infants has a significantly higher capacity to degrade fructoselysine compared to that of breast-fed infants. nih.gov
This functional adaptation is linked to the genetic potential of the microbiota. Metagenomic analysis revealed that genes essential for fructoselysine degradation, such as fructoselysine 6-kinase (frlD/yhfQ), are more prevalent in the gut microbiomes of formula-fed infants. nih.govacs.org This enzyme catalyzes the first crucial step in the bacterial degradation pathway: the phosphorylation of fructoselysine to fructoselysine 6-phosphate. nih.govnih.govresearchgate.net The increased dietary exposure to fructoselysine through infant formula appears to select for and encourage the growth of bacteria capable of utilizing it as a nutrient source. nih.gov Studies have also found that Intestinimonas butyriciproducens, a bacterium known to convert fructoselysine to butyrate, is more common in the feces of formula-fed infants. osu.eduosu.edu
| Infant Group | Typical Fructoselysine Exposure | Microbial Degradation Activity | Prevalence of Degradation Genes (e.g., frlD/yhfQ) |
|---|---|---|---|
| Formula-Fed | High | Significantly Higher | Higher |
| Breast-Fed | Low / Absent | Lower | Lower |
This evidence strongly suggests that the gut microbiota can and does adapt to dietary fructoselysine. The presence and abundance of this compound in the diet drive the selection and activity of specific microbial populations equipped with the necessary enzymatic machinery for its degradation. nih.govacs.org This adaptation is evident in the significant metabolic differences observed between individuals with varying diets and is particularly pronounced in the early-life gut environment of infants. wur.nlnih.gov
Advanced Analytical Methodologies for Alpha Fructoselysine Dihydrochloride Research
Chromatographic Separation Techniques
Chromatography is the cornerstone of α-Fructoselysine Dihydrochloride (B599025) analysis, enabling its separation from other compounds. High-Performance Liquid Chromatography (HPLC) is the most widely used technique, offering high resolution and sensitivity. The choice of the specific HPLC mode is critical and depends on the physicochemical properties of the analyte and the sample matrix.
HPLC is an analytical technique used to separate, identify, and quantify components in a mixture. chromatographyonline.com It relies on a liquid mobile phase that carries the sample through a column packed with a solid stationary phase. researchgate.net The separation is achieved based on the differential interactions of the analytes with the stationary phase. researchgate.net
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the separation of a broad range of molecules. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. nih.gov For highly polar compounds like α-Fructoselysine, achieving sufficient retention on conventional C18 columns can be challenging. nih.gov However, specialized polar-modified stationary phases can overcome this limitation.
One successful application for the analysis of fructoselysine utilizes a polar-modified reversed-phase column. Research has demonstrated the separation of fructoselysine using a Phenomenex Polar-RP Synergi column, which provides a balanced polar and hydrophobic surface, enhancing the retention of polar analytes. acs.orgnih.gov In a specific study, fructoselysine was eluted at 5.6 minutes, demonstrating the suitability of this column for its analysis. acs.orgnih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Phenomenex Polar-RP Synergi (30 x 2 mm, 2.5 µm) | acs.orgnih.gov |
| Mobile Phase | Specific gradient not detailed, but generally aqueous/organic | acs.orgnih.gov |
| Retention Time | 5.6 minutes | acs.orgnih.gov |
| Injection Volume | 2 µL | acs.orgnih.gov |
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode specifically designed for the separation of highly polar and hydrophilic compounds. bepls.com In HILIC, a polar stationary phase is used in combination with a mobile phase consisting of a high concentration of an organic solvent and a small amount of an aqueous buffer. bepls.com This creates a water-enriched layer on the surface of the stationary phase, and the separation mechanism is based on the partitioning of the analyte between this layer and the mobile phase. bepls.com
HILIC is particularly well-suited for the analysis of compounds like α-Fructoselysine Dihydrochloride, which are often poorly retained in RP-HPLC. chromatographyonline.com The technique offers orthogonal selectivity compared to RP-HPLC and has the added advantage of using mobile phases with high organic content, which is beneficial for enhancing the sensitivity of mass spectrometry detection. nih.gov While specific applications detailing the HILIC analysis of α-Fructoselysine Dihydrochloride are not abundant in the literature, the principles of HILIC have been successfully applied to the separation of structurally similar polar compounds like fructose (B13574) and sorbitol. nih.gov For such analyses, amide-based columns, such as the Waters Acquity BEH Amide column, have proven effective. acs.orgnih.gov
| Parameter | Typical Condition for Polar Analytes | Reference |
|---|---|---|
| Stationary Phase | Polar (e.g., Amide, Silica) | acs.orgnih.govbepls.com |
| Mobile Phase | High percentage of organic solvent (e.g., Acetonitrile) with a small percentage of aqueous buffer | bepls.comnih.gov |
| Separation Mechanism | Partitioning into a water-enriched layer on the stationary phase | bepls.com |
| Common Analytes | Carbohydrates, amino acids, peptides, and other polar molecules | bepls.comnih.gov |
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. They provide both separation of the components and their structural identification or quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced form, Tandem Mass Spectrometry (LC-MS/MS), are the definitive methods for the quantification and structural confirmation of α-Fructoselysine Dihydrochloride. acs.org LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. shimadzu.com
For the analysis of fructoselysine, LC-MS/MS is typically operated in the positive ionization mode using electrospray ionization (ESI). acs.orgnih.gov The quantification is achieved through multiple reaction monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition. acs.orgnih.gov This technique is highly specific and allows for the accurate quantification of the analyte even in complex biological matrices like fecal slurries. acs.orgnih.gov
A detailed LC-MS/MS method for fructoselysine has been described, providing specific parameters for its quantification. acs.orgnih.gov The precursor ion ([M+H]⁺) for fructoselysine is m/z 309.2, and the most intense product ion used for quantification is m/z 84.2, with a collision energy of -31 V. acs.orgnih.gov This level of detail allows for the development of robust and reproducible analytical methods.
| Parameter | Condition | Reference |
|---|---|---|
| Instrumentation | Shimadzu Nexera XR LC-20AD SR UPLC with Shimadzu LCMS-8040 triple quadrupole MS | acs.orgnih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI) | acs.orgnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | acs.orgnih.gov |
| Precursor Ion (m/z) | 309.2 | acs.orgnih.gov |
| Product Ion (m/z) | 84.2 | acs.orgnih.gov |
| Collision Energy (CE) | -31 V | acs.orgnih.gov |
Liquid Chromatography-Raman Spectrometry (LC-Raman) is an emerging hyphenated technique that couples HPLC with Raman spectroscopy. Raman spectroscopy is a non-destructive technique that provides detailed chemical and structural information based on the vibrational modes of molecules. nih.gov The combination of LC with Raman spectroscopy allows for the separation of components in a mixture followed by their identification based on their unique Raman spectral fingerprints. mdpi.com
The application of LC-Raman, particularly with a HILIC separation front-end, is well-suited for the analysis of sugars and other hydrophilic compounds. mdpi.com A significant challenge in HILIC-Raman is the interference from the strong Raman signals of the organic solvents used in the mobile phase. mdpi.com However, advanced techniques have been developed to mitigate this issue. mdpi.com While specific applications of LC-Raman for the analysis of α-Fructoselysine Dihydrochloride are not yet widely reported, the success of the technique in analyzing other sugars suggests its potential for future research in this area. mdpi.com The method offers a novel approach for the quantitative analysis of solutes in LC eluates without the need for derivatization. mdpi.com
Hyphenated Techniques in Structural Elucidation and Quantification
Spectroscopic and Spectrometric Characterization Methods
Advanced spectroscopic and spectrometric techniques are indispensable for the detailed investigation of alpha-Fructoselysine Dihydrochloride, a key Amadori product formed during the Maillard reaction. These methods provide profound insights into its molecular structure, facilitate the monitoring of its formation, and enable precise quantification in various matrices.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the unambiguous structural elucidation of fructoselysine. nih.gov Through techniques like 2D NMR, researchers can definitively identify glucose-induced glycation in complex samples. nih.gov Fructoselysine exists in an equilibrium of several cyclic forms, with the β-pyranose form being the most dominant, accounting for approximately 70% of the population. nih.gov The α- and β-furanose forms are less abundant (around 13% each), while the α-pyranose form is sparsely populated (~4%). nih.gov
Two-dimensional heteronuclear single quantum coherence (HSQC) experiments, which correlate proton (¹H) and carbon-¹³ (¹³C) nuclei, provide a unique fingerprint for the fructoselysine structure. The characteristic chemical shift patterns observed in ¹H-¹³C HSQC spectra allow for clear identification of the dominant β-pyranose form, even within the complex environment of a full-length protein. nih.gov This makes NMR an invaluable method, orthogonal to mass spectrometry, for confirming glycation. nih.gov
| Atom Correlation | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
|---|---|---|
| C5-H5 | 71.8 | 4.01 |
| C4-H4 | 72.2 | 3.89 |
| C6-H6 | 66.7 | 4.01 |
| C6-H6' | 66.7 | 3.76 |
UV-Visible (UV-Vis) spectrometry is a highly effective technique for monitoring the progress of the Maillard reaction and quantifying the formation of fructoselysine and subsequent products. spectroscopyonline.com The absorbance of light at specific wavelengths is directly proportional to the concentration of chromophores that develop at different stages of the reaction. spectroscopyonline.com
During the initial phase, the formation of Schiff bases and early Maillard Reaction Products (MRPs), including Amadori compounds like fructoselysine, can be monitored. As the reaction progresses, intermediate compounds and, eventually, advanced glycation end-products (AGEs) known as melanoidins are formed, which are responsible for the characteristic brown color. researchgate.netfrontiersin.org By measuring absorbance at key wavelengths, researchers can track the kinetics of the reaction and quantify product formation. frontiersin.orgresearchgate.net
| Wavelength (nm) | Reaction Stage / Product Indicated | Reference |
|---|---|---|
| ~236 nm | Amadori compounds (after coordination with Cu²⁺) | mahdi.edu.sd |
| ~260-280 nm | Formation of Schiff base | researchgate.net |
| ~294 nm | Formation of intermediate products | frontiersin.org |
| ~320-420 nm | Early and intermediate flavor compounds/precursors | researchgate.net |
| ~420-452 nm | Formation of melanoidins (browning) | researchgate.netfrontiersin.org |
This method is valuable for studying how factors like temperature and pH affect the rate of fructoselysine formation and degradation. spectroscopyonline.commdpi.com
Raman spectrometry offers a non-destructive and rapid method for molecular fingerprinting and quantitative analysis of glycosylated compounds like fructoselysine. biospec.net This technique provides detailed information about the vibrational modes of molecules, yielding a unique spectral signature. It is particularly powerful for detecting post-translational modifications such as glycosylation on proteins. researchgate.netrsc.org
By comparing the Raman spectra of a protein before and after glycation, specific spectral differences can be identified that serve as a marker for the modification. researchgate.net Advanced techniques such as Tip-Enhanced Raman Scattering (TERS) have demonstrated the ability to detect glycosylation status from just a few protein molecules. acs.org For quantitative analysis, Raman spectroscopy, often coupled with chemometric methods like Partial Least Squares (PLS) regression, can be used to determine the concentration of glycosylated species in a mixture. frontiersin.orgualberta.ca This makes it a promising tool for quality control in biopharmaceutical production and for studying the extent of glycation in various biological and food systems. biospec.netualberta.ca
Chemical Derivatization Strategies for Enhanced Detection and Quantification
To overcome challenges related to the detection of this compound, which may lack a strong chromophore or fluorophore for sensitive detection, chemical derivatization strategies are employed. libretexts.org These strategies involve chemically modifying the fructoselysine molecule to attach a "tag" that enhances its detectability by analytical instruments like High-Performance Liquid Chromatography (HPLC). libretexts.orgutwente.nl
Derivatization can be performed either before the analytical separation (pre-column) or after separation but before detection (post-column). libretexts.org A common approach involves targeting the carbonyl group of the Amadori product or the primary and secondary amine groups.
UV-Labeling: One strategy involves labeling the carbonyl group of fructoselysine with a reagent that imparts strong UV absorbance. For instance, 3-methyl-2-benzothiazolinone hydrazone can be used to derivatize Amadori products, allowing for sensitive quantification using HPLC with UV detection at 318 nm. nih.gov
Fluorometric Derivatization: To achieve even higher sensitivity, fluorescent tags can be introduced. Reagents that react with amino groups, such as 5-dimethylaminonaphthalene-1-sulfonyl chloride (dansyl chloride) or o-phthalaldehyde (B127526) (OPA), are commonly used to derivatize amino acids and related compounds. nih.govspectroscopyonline.com This approach converts the non-fluorescent fructoselysine into a highly fluorescent derivative, enabling trace-level quantification by HPLC with fluorescence detection. nih.gov
These derivatization techniques significantly improve the sensitivity and selectivity of analytical methods, making it possible to accurately measure low concentrations of fructoselysine in complex samples like food products and biological materials. nih.govnih.gov
Research Models for Investigating Alpha Fructoselysine Dihydrochloride Dynamics
In Vitro Experimental Models
In vitro models offer controlled environments to study specific aspects of alpha-fructoselysine dynamics, from its chemical synthesis to its metabolic fate in simulated biological systems.
Defined Chemical Reaction Systems (e.g., Sugar-Amino Acid Incubations)
The foundational method for studying alpha-fructoselysine formation involves incubating a reducing sugar, such as glucose, with an amino acid, typically lysine (B10760008), under controlled conditions. This process, known as the Maillard reaction, begins with the condensation of the sugar's carbonyl group and the amino acid's amino group to form a Schiff base. nih.govmdpi.com This unstable intermediate then undergoes the Amadori rearrangement to yield the more stable alpha-fructoselysine. nih.govmedchemexpress.com
Factors influencing the rate and yield of alpha-fructoselysine in these systems include temperature, pH, and the specific types of sugars and amino acids used. mdpi.comresearchgate.net For instance, studies have shown that lysine, with its two amino groups, is more reactive than many other amino acids. nih.govresearchgate.net Researchers can manipulate these parameters to mimic various food processing conditions or physiological environments. The reaction products are then analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify the formation of alpha-fructoselysine and other Maillard reaction products. researchgate.net
Table 1: Factors Influencing Alpha-Fructoselysine Formation in Defined Systems
| Factor | Effect on Reaction Rate | Relevant Findings |
|---|---|---|
| Temperature | Increased temperature generally accelerates the reaction. | Optimal temperatures for lysine-glycation have been observed around 110-120°C. mdpi.com |
| pH | Reaction rates are pH-dependent, with maximum browning often observed around pH 10. semanticscholar.org | The acidity of the amino acid residue can affect the early stages of the Maillard reaction. nih.gov |
| Reactant Type | The type of sugar and amino acid influences reactivity. | Lysine is highly reactive due to its two amino groups. nih.govresearchgate.net |
| Water Activity | Lower water activity can increase the reaction rate. | Important in the context of food drying and storage. mdpi.com |
Cellular Glycation Models for Mechanistic Studies
To investigate the cellular effects of alpha-fructoselysine, researchers utilize cell culture models. These models allow for the detailed examination of how alpha-fructoselysine interacts with cellular components and influences metabolic pathways. For example, studies using cell lines can explore the formation of advanced glycation end-products (AGEs) from alpha-fructoselysine and the subsequent cellular responses. nih.gov
In these experiments, cells are incubated with alpha-fructoselysine or its precursors, and various cellular parameters are measured. This can include assessing changes in protein structure and function, oxidative stress markers, and the activation of specific signaling pathways. nih.gov Computational chemistry and molecular dynamics simulations are also employed to model the glycation process at a molecular level, providing insights into how modifications like the formation of an Amadori product on a protein can alter its conformation and stability. nih.gov
Microbial Fermentation Systems (e.g., Fecal Slurry Incubations)
The gut microbiota plays a significant role in metabolizing dietary compounds that are not absorbed in the upper gastrointestinal tract, including alpha-fructoselysine. nih.govresearchgate.net To study this, researchers use in vitro microbial fermentation systems, such as anaerobic incubations with human fecal slurries. wur.nlnih.govnih.gov These models simulate the conditions of the human colon and allow for the investigation of how different gut microbial communities degrade alpha-fructoselysine. wur.nlnih.gov
Studies using these systems have revealed that the gut microbiota can degrade alpha-fructoselysine, with some bacteria capable of converting it into beneficial metabolites like the short-chain fatty acid butyrate (B1204436). wur.nlcaelushealth.com There are, however, significant interindividual differences in the capacity to metabolize this compound. wur.nlnih.gov Research has shown that the degradation capacity for fructoselysine is considerably higher than for other advanced glycation end-products like carboxymethyllysine. nih.gov By analyzing the bacterial composition of the fecal slurries, researchers can identify specific microbial genera that are correlated with the degradation of alpha-fructoselysine. wur.nl
Table 2: Key Findings from Fecal Slurry Incubation Studies
| Parameter | Observation | Significance |
|---|---|---|
| Degradation Capacity | Significant interindividual differences exist in the ability to metabolize fructoselysine. wur.nlnih.gov | Highlights the personalized nature of gut microbiome function. |
| Metabolite Production | Some gut microbes can convert fructoselysine into butyrate. wur.nlcaelushealth.com | Suggests a potential beneficial outcome of microbial metabolism of this compound. |
| Bacterial Correlation | Genera such as Ruminococcus have been positively correlated with fructoselysine degradation and butyrate production. wur.nlnih.gov | Identifies key microbial players in fructoselysine metabolism. |
| Comparative Degradation | The average capacity to degrade fructoselysine is much higher than for carboxymethyllysine. nih.gov | Indicates different metabolic pathways and efficiencies for various glycation products. |
In Vivo Animal Models for Mechanistic Research
In vivo animal models are indispensable for understanding the systemic effects of alpha-fructoselysine, including its absorption, distribution, metabolism, and excretion (ADME), as well as its impact on various physiological processes.
Studies in Genetically Modified Organisms and Induced Glycation Models
Animal models, particularly rodents, are widely used to study the in vivo consequences of glycation. nih.gov Diabetes can be induced in these animals, often through chemical means like streptozotocin (B1681764) injection, to create a state of chronic hyperglycemia that promotes the formation of glycation products, including alpha-fructoselysine. nih.govresearchgate.net These models allow researchers to study the long-term effects of elevated glycation on various tissues and organs. nih.govresearchgate.net
Genetically modified animal models are also valuable tools. For instance, mice with specific genes knocked out can help to elucidate the roles of particular enzymes or pathways in the metabolism of alpha-fructoselysine and other glycation products. nih.gov These models can provide insights into how the body handles these compounds and the consequences of impaired metabolic pathways.
Assessment of Biochemical Pathway Modulation and Metabolite Flux in Animal Systems
Once an animal model is established, researchers can assess how alpha-fructoselysine modulates biochemical pathways and the flux of metabolites. This can involve administering labeled forms of alpha-fructoselysine to track its metabolic fate. For example, studies have used radiolabeled alpha-fructoselysine to investigate its biodistribution and catabolism. nih.gov
These studies have shown that alpha-fructoselysine can be phosphorylated in vivo, particularly in the kidneys. nih.gov However, a significant portion of intravenously administered alpha-fructoselysine is excreted unchanged in the urine, suggesting that much of the peptide-bound lysine that is fructosylated during food processing may not be nutritionally available. nih.gov By analyzing tissues and excreta, researchers can identify key metabolites and gain a comprehensive understanding of how the body processes this compound. nih.govresearchgate.net
Interrelationships with Advanced Glycation End Product Age Research
Alpha-Fructoselysine Dihydrochloride (B599025) as a Central Intermediate in AGE Formation Pathways
Alpha-Fructoselysine is recognized as a primary Amadori rearrangement product, placing it at the heart of the Maillard reaction cascade that leads to the formation of a diverse array of AGEs. researchgate.netacs.orgnih.gov This non-enzymatic reaction begins with the condensation of a reducing sugar, such as glucose, with a free amino group of a biological macromolecule, typically the ε-amino group of a lysine (B10760008) residue in a protein. nih.gov This initial reaction forms an unstable Schiff base, which subsequently undergoes the Amadori rearrangement to yield the more stable ketoamine structure, Nε-(1-Deoxy-D-fructos-1-yl)-L-lysine, or fructoselysine. acs.orgnih.gov
Once formed, fructoselysine serves as a crucial precursor for the generation of various AGEs through a series of subsequent reactions including oxidation, dehydration, and fragmentation. core.ac.ukjst.go.jp One of the most well-studied pathways is the oxidative degradation of fructoselysine to form Nε-(carboxymethyl)lysine (CML), a major non-fluorescent AGE implicated in diabetic complications and aging. core.ac.uknih.govnutritionfacts.org This conversion involves the oxidative cleavage of the fructoselysine molecule. core.ac.uknih.gov Fructoselysine can also degrade through other pathways, leading to the formation of reactive dicarbonyl compounds like glyoxal (B1671930) and 3-deoxyglucosone (B13542). These highly reactive intermediates can then react further with other amino groups to generate a wide range of AGEs, including fluorescent crosslinks like pentosidine (B29645). jst.go.jpnih.gov
The formation of fructoselysine is the committed step that channels lysine residues into the irreversible pathway of AGE formation. While the initial glycation to form the Schiff base is reversible, the rearrangement to the Amadori product is significantly more stable, effectively locking the molecule into a state from which further degradation into AGEs is highly probable under physiological conditions. researchgate.net Therefore, the concentration of fructoselysine and its subsequent conversion products are critical indicators of the progression of the Maillard reaction in vivo and in food systems. cdrfoodlab.com
Research on the Kinetics and Specificity of Conversion from Alpha-Fructoselysine Dihydrochloride to Downstream AGEs
The transformation of alpha-fructoselysine into various downstream AGEs is not a random process but is governed by specific reaction kinetics and influenced by a range of environmental factors. Research using model systems has provided significant insights into the rates and specificity of these conversion pathways.
One of the most extensively studied conversions is the oxidative degradation of fructoselysine to Nε-(carboxymethyl)lysine (CML). This reaction has been shown to be dependent on oxygen and is catalyzed by transition metals. nih.gov A study using Nα-formyl-Nε-fructoselysine, an analog of glycated lysine, demonstrated that under physiological pH (7.4) and temperature (37°C), approximately 40% of the fructoselysine was converted to CML over a period of 15 days. core.ac.uknih.gov The rate of this conversion is also significantly influenced by the concentration of phosphate (B84403), suggesting that the reaction proceeds via a free radical mechanism. core.ac.uknih.gov Under anaerobic conditions, the formation of CML from fructoselysine is inhibited. core.ac.uknih.gov
The stability and degradation pathways of fructoselysine are highly dependent on temperature and pH. At 37°C, glycated peptides degrade relatively slowly, with a reported half-life of about 9 days in a phosphate buffer. However, increasing the temperature to 70°C leads to a rapid degradation, accompanied by a sharp increase in AGE-associated fluorescence and the formation of numerous fragmentation products. mdpi.com The formation of another key AGE, pentosidine, which cross-links lysine and arginine residues, can also proceed from Amadori products like fructoselysine. researchgate.netnih.gov The yield of pentosidine is highest at an alkaline pH (around 9.0) and is also an oxygen-dependent process. researchgate.netnih.gov
The surrounding chemical environment also plays a crucial role. For instance, the presence of unsaturated fatty acids and their triglycerides has been shown to enhance the formation of CML from fructoselysine, likely by contributing to oxidative stress and providing reactive intermediates.
| Factor | Effect on Conversion | Resulting AGEs | Source(s) |
|---|---|---|---|
| Oxygen | Essential for the oxidative cleavage pathway. Inhibited under anaerobic conditions. | Nε-(carboxymethyl)lysine (CML), Pentosidine | researchgate.netcore.ac.uknih.gov |
| Temperature | Higher temperatures (e.g., 70°C vs. 37°C) significantly accelerate degradation and formation of fluorescent AGEs. | Fluorescent AGEs, Fragmentation Products | mdpi.com |
| pH | Alkaline conditions (e.g., pH 9.0) favor the formation of certain cross-linking AGEs. | Pentosidine | nih.gov |
| Phosphate Concentration | Catalyzes the reaction, increasing the rate of conversion. | Nε-(carboxymethyl)lysine (CML) | core.ac.uknih.gov |
| Unsaturated Fatty Acids/Triglycerides | Enhance formation, likely through increased oxidative stress. | Nε-(carboxymethyl)lysine (CML) |
Methodological Considerations for Concurrent Quantification of Early and Advanced Glycation Products
The simultaneous measurement of early glycation products like fructoselysine and various downstream AGEs from a single biological or food sample presents significant analytical challenges. These challenges stem primarily from the vastly different chemical stabilities of these compounds, which often necessitates incompatible sample preparation procedures. nih.govnih.gov
A primary difficulty is the acid lability of fructoselysine. nih.gov Standard methods for analyzing protein-bound AGEs, such as CML and pentosidine, involve strong acid hydrolysis (e.g., with 6N HCl at high temperatures) to break down the protein and release the modified amino acids. nih.govnih.gov However, these harsh conditions cause the degradation of fructoselysine. nih.gov This degradation can also lead to the artificial formation of CML from the fructoselysine present in the sample, resulting in a significant overestimation of the true CML content. nih.gov
To circumvent this issue, the most common strategy for quantifying fructoselysine involves its indirect measurement as Nε-(2-furoylmethyl)-L-lysine (furosine). researchgate.netnih.gov During acid hydrolysis, fructoselysine is converted to the more stable furosine, which can then be quantified using techniques like HPLC or liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netcore.ac.uknih.gov A key consideration is that the conversion of fructoselysine to furosine is incomplete, with yields typically reported to be around 30-40%. researchgate.netnih.gov Therefore, a correction factor must be applied to calculate the original fructoselysine concentration, which can introduce variability.
Recent advancements in analytical chemistry have focused on developing integrated methods for simultaneous analysis. LC-MS/MS has emerged as a powerful tool for this purpose. nih.gov Methodologies have been developed that allow for the concurrent quantification of furosine (as the marker for fructoselysine) along with acid-stable AGEs like CML and Nε-(carboxyethyl)lysine (CEL) from a single acid hydrolysate. core.ac.uknih.gov This approach, often utilizing stable isotope dilution with labeled internal standards, provides high sensitivity and specificity for each analyte. core.ac.uk
Alternative approaches to avoid the pitfalls of acid hydrolysis include:
Enzymatic Hydrolysis: Using a cocktail of proteases to digest the protein under milder pH and temperature conditions can preserve the integrity of fructoselysine for direct measurement. nih.gov However, this method is often more complex, time-consuming, and may result in incomplete protein digestion, affecting the accuracy of quantification for protein-bound adducts.
Reductive Stabilization: A pre-hydrolysis step involving reduction with sodium borohydride (B1222165) can be used. This converts the ketoamine group of fructoselysine into a stable derivative (hexitol-lysine), preventing its degradation and artifactual conversion to CML during subsequent acid hydrolysis. nih.gov
| Method | Analyte(s) Measured | Advantages | Disadvantages | Source(s) |
|---|---|---|---|---|
| Acid Hydrolysis + HPLC/LC-MS | Furosine (for Fructoselysine), CML, Pentosidine | Well-established for stable AGEs; robust. | Degrades fructoselysine; can artificially generate CML; requires correction factor for furosine. | researchgate.netnih.govnih.gov |
| Integrated LC-MS/MS on Acid Hydrolysate | Furosine, CML, CEL simultaneously | High sensitivity and specificity; single-run analysis improves throughput. | Still relies on indirect furosine measurement; complex instrumentation. | core.ac.uknih.gov |
| Enzymatic Hydrolysis + LC-MS/MS | Intact Fructoselysine, CML, etc. | Preserves labile compounds like fructoselysine for direct measurement. | Complex, costly, potential for incomplete hydrolysis. | nih.gov |
| Reduction Pre-treatment + Acid Hydrolysis | Stabilized Fructoselysine derivative, CML | Prevents artifactual CML formation from fructoselysine. | Adds an extra step to sample preparation. | nih.gov |
Future Research Directions in Alpha Fructoselysine Dihydrochloride Studies
Exploration of Novel Formation and Degradation Pathways
While the fundamental formation of fructoselysine via the Maillard reaction is well-established, there is still much to learn about the nuances of its formation under various conditions and its subsequent degradation pathways, particularly within biological systems. wur.nlnih.gov
Future research should focus on identifying novel enzymatic and non-enzymatic pathways of formation. This includes investigating how different food matrices and processing conditions influence the kinetics and yield of fructoselysine. Under physiological conditions, the oxidative cleavage of fructoselysine is a known degradation pathway, leading to the formation of Nε-carboxymethyllysine (CML). researchgate.net
A significant area for exploration is the microbial degradation of fructoselysine. The human gut microbiota has been identified as a key player in metabolizing dietary fructoselysine. nih.govwur.nl Studies have shown that certain gut commensals can utilize fructoselysine, converting it into metabolites like the short-chain fatty acid butyrate (B1204436). nih.govcaelushealth.com Research has identified specific bacterial enzymes, such as fructoselysine-6-kinase and fructoselysine 6-phosphate deglycase in Escherichia coli, which are central to its breakdown. wikipedia.orgmedkoo.com Future work should aim to identify a broader range of microorganisms and enzymatic systems capable of this degradation, exploring the genetic and environmental factors that regulate these pathways. nih.govbirmingham.ac.uk Understanding the substantial interindividual differences in microbial degradation capacity is also a critical research direction. nih.govwur.nlacs.org
| Pathway Type | Description | Key Enzymes/Factors | Potential Research Focus |
| Bacterial Degradation | Metabolism by gut microbiota, converting fructoselysine into other compounds like butyrate. nih.govcaelushealth.com | Fructoselysine-6-kinase, Fructoselysine 6-phosphate deglycase. wikipedia.orgresearchgate.net | Identification of novel bacterial species and enzymes; understanding interindividual variability. wur.nl |
| Physiological Degradation | Oxidative cleavage within the body. researchgate.net | Reactive Oxygen Species. | Elucidating the precise mechanisms and factors influencing the rate of oxidative cleavage in vivo. |
| Food Processing Formation | Non-enzymatic reaction between glucose and lysine (B10760008) during heating. wur.nl | Temperature, pH, water activity, food matrix. | Kinetic modeling under diverse processing conditions to predict and control formation. |
Application of Advanced Spectroscopic and Structural Biology Approaches
The structural elucidation of fructoselysine and its interaction with biological molecules is fundamental to understanding its function and impact. Advanced analytical techniques are essential for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR and 17O-NMR, has proven valuable for studying Maillard reaction products and their intermediates. nih.govacs.orgacs.orgresearchgate.net Future applications could involve using these techniques for in-depth structural analysis of fructoselysine adducts on proteins and peptides, providing insights into the specific sites and consequences of glycation. Two-dimensional NMR techniques can overcome the complexity of spectra to provide more detailed structural characterization. researchgate.net
Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is another powerful tool for identifying and quantifying fructoselysine and its metabolites in complex biological samples. researchgate.netnih.gov Developing more sensitive and high-throughput LC-MS/MS methods will be crucial for pharmacokinetic studies and for accurately measuring fructoselysine levels in tissues and biofluids.
Structural biology approaches, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), hold promise for visualizing the three-dimensional structures of enzymes that metabolize fructoselysine or the structure of proteins modified by this Amadori product. This would provide atomic-level details of enzyme-substrate interactions and the structural perturbations in proteins caused by fructoselysine modification, offering a mechanistic basis for observed functional changes.
| Technique | Application in Fructoselysine Research | Future Directions |
| NMR Spectroscopy | Elucidation of Maillard reaction pathways and product structures (e.g., 13C-NMR, 17O-NMR). nih.govacs.orgresearchgate.net | In-depth structural analysis of protein-fructoselysine adducts; real-time monitoring of degradation pathways. |
| Mass Spectrometry (MS) | Quantification of fructoselysine and its metabolites in biological and food samples. researchgate.netnih.gov | Development of high-sensitivity methods for biomarker discovery and pharmacokinetic modeling. |
| X-ray Crystallography | Determining the 3D structure of enzymes involved in fructoselysine metabolism. | Co-crystallization of metabolic enzymes with fructoselysine or its analogs to understand catalytic mechanisms. |
Development of Refined In Vitro and In Vivo Research Models with Enhanced Physiological Relevance
To accurately study the biological effects and metabolic fate of alpha-fructoselysine dihydrochloride (B599025), it is imperative to develop and utilize research models that closely mimic human physiology.
Current in vitro models have successfully used anaerobic incubations of human fecal slurries to investigate microbial degradation, revealing significant differences between individuals and populations, such as breast-fed versus formula-fed infants. wur.nloup.comoup.com Future refinements could include the development of continuous-flow gut models (chemostats) or organ-on-a-chip technology incorporating gut epithelial cells and representative microbial communities. These models would allow for longer-term studies and a more dynamic representation of the gut environment. Cell culture models, such as the Caco-2 cell line, have been used to assess the toxicity of Maillard reaction products and can be further adapted to study the transport and metabolism of fructoselysine by intestinal cells. nkust.edu.tw
In vivo research has often relied on animal models, such as diabetic rats, to study the accumulation of AGEs. nih.gov Future studies should focus on developing models that more specifically investigate the long-term consequences of dietary fructoselysine intake. This could involve feeding studies with precisely controlled diets in healthy and metabolically compromised animal models. These models would be invaluable for understanding how dietary fructoselysine contributes to the body's total AGE pool and its potential role in the pathogenesis of chronic diseases. mdpi.commdpi.com
| Model Type | Current Application | Proposed Refinements for Enhanced Physiological Relevance |
| In Vitro (Microbiome) | Anaerobic fecal slurry incubations to quantify degradation kinetics. wur.nlresearchgate.net | Multi-stage continuous culture systems (e.g., chemostats); microfluidic gut-on-a-chip models with co-cultured human cells and microbes. |
| In Vitro (Cellular) | Caco-2 cell models for intestinal absorption and toxicity studies of MRPs. nkust.edu.tw | 3D organoid cultures of the intestine; co-culture models including immune cells to study inflammatory responses. |
| In Vivo (Animal) | Rodent models of diabetes to study general AGE accumulation. nih.gov | Long-term feeding studies with controlled fructoselysine diets; use of germ-free or humanized microbiota mouse models to dissect the role of the gut microbiome. |
Integrative Omics Approaches (e.g., Metabolomics, Microbiomics) to Study Alpha-Fructoselysine Dihydrochloride Dynamics
Integrative "omics" technologies offer a powerful, systems-level approach to unravel the complex dynamics of fructoselysine in biological systems.
Metabolomics , the large-scale study of small molecules, can be employed to identify and quantify the full spectrum of metabolites derived from fructoselysine degradation by the gut microbiota and host metabolism. Untargeted metabolomics approaches could reveal novel degradation products and associated metabolic pathways that are currently unknown. acs.org
Microbiomics , particularly through 16S rRNA gene sequencing and shotgun metagenomics, has already begun to link specific gut microbial taxa (e.g., Ruminococcaceae) with fructoselysine degradation capacity. nih.govwur.nl Future research should expand on this by using metagenomics to identify the specific genes and enzymatic pathways responsible for degradation across a wide range of gut microbes. nih.gov Transcriptomics (studying gene expression) of microbial communities in response to fructoselysine exposure could further clarify the regulatory mechanisms involved. nih.govbirmingham.ac.uk
Integrating these omics datasets—for example, correlating specific microbial genes (metagenomics) with the presence of specific metabolites (metabolomics) and host responses (proteomics, transcriptomics)—will provide a comprehensive picture of how dietary fructoselysine is processed and how it influences the host-microbiome relationship. This holistic approach is essential for understanding its ultimate impact on human health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
